molecular formula C6H7NO B1360103 2-Oxocyclopentanecarbonitrile CAS No. 2941-29-9

2-Oxocyclopentanecarbonitrile

Cat. No.: B1360103
CAS No.: 2941-29-9
M. Wt: 109.13 g/mol
InChI Key: IPMQSLPLJDKUPI-UHFFFAOYSA-N
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Description

2-Oxocyclopentanecarbonitrile is an organic compound with the molecular formula C6H7NO. It is also known by other names such as cyclopentanone-2-carbonitrile and 2-oxocyclopentane-1-carbonitrile . This compound is characterized by a five-membered cyclopentane ring with a nitrile group and a ketone group attached to it. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Oxocyclopentanecarbonitrile has a wide range of applications in scientific research . In chemistry, it is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of pharmaceuticals and agrochemicals.

In biology and medicine, this compound is studied for its potential therapeutic properties. It is used in the synthesis of compounds that exhibit biological activity, such as enzyme inhibitors and receptor modulators. Additionally, it is used in the development of diagnostic agents and imaging probes.

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacture of polymers, resins, and coatings .

Preparation Methods

2-Oxocyclopentanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with cyanogen bromide in the presence of a base . The reaction conditions typically include a solvent such as acetonitrile and a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Oxocyclopentanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The compound can be oxidized to form 2-oxocyclopentanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-cyclopentylamine using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions to form various derivatives. For example, reaction with an alcohol in the presence of an acid catalyst can yield an ester.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction .

Comparison with Similar Compounds

2-Oxocyclopentanecarbonitrile can be compared with other similar compounds, such as cyclopentanone, cyclopentanecarbonitrile, and 2-oxocyclopentanecarboxylate .

    Cyclopentanone: This compound lacks the nitrile group present in this compound. It is used as a precursor in the synthesis of various organic compounds and has applications in the fragrance and flavor industry.

    Cyclopentanecarbonitrile: This compound lacks the ketone group present in this compound. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    2-Oxocyclopentanecarboxylate: This compound has an ester group instead of a nitrile group. It is used in the synthesis of polymers and resins.

The uniqueness of this compound lies in its combination of a nitrile and a ketone group, which provides it with distinct reactivity and versatility in chemical reactions .

Properties

IUPAC Name

2-oxocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQSLPLJDKUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875655
Record name Cyclopentanecarbonitrile, 2-oxo-
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-29-9
Record name 2-Oxocyclopentanecarbonitrile
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Record name Cyclopentanecarbonitrile, 2-oxo-
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Record name 2941-29-9
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Record name Cyclopentanecarbonitrile, 2-oxo-
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Record name 2-Oxocyclopentane-1-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic applications of 2-Oxocyclopentanecarbonitrile?

A1: this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. For example, it reacts with anthranilic acid derivatives to yield pyrazolo[1,5-a]quinazolin-5-ones []. This reaction proceeds through a cascade condensation–intramolecular acylation process, offering a straightforward route to novel tetracyclic scaffolds. Additionally, this compound acts as a reagent in synthesizing norephedrine homologues [].

Q2: Can you provide details about the reaction mechanism involving this compound in synthesizing N-aryl-δ-valerolactams?

A2: Research has unveiled an intriguing ring-rearrangement reaction of 1-arylamino-2-oxocyclopentane-1-carbonitriles (derivatives of this compound) promoted by phenyliodine bis(trifluoroacetate) (PIFA) to synthesize N-aryl-δ-valerolactams []. This reaction involves a series of steps: C5-H elimination, C1-C2 bond opening, and C1-N bond rearrangement. Notably, the reaction is regioselective, driven by hypervalent iodine (PIFA), and requires control over the leaving tendency of the CN group.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?

A3: While the provided research excerpts [, , ] don't delve into specific SAR studies for this compound derivatives, they highlight the impact of structural modifications on reactivity. For instance, in the synthesis of N-aryl-δ-valerolactams, the aryl substituent on the nitrogen significantly influences the reaction outcome []. Similarly, the nature of the anthranilic acid derivative impacts the yield and purity of the resulting pyrazolo[1,5-a]quinazolin-5-ones []. Further research focusing on systematic structural modifications and their influence on activity, potency, and selectivity would be valuable.

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